(3R,4R)-A2-32-01
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Overview
Description
(3R,4R)-A2-32-01 is a chiral compound with significant importance in various scientific fields. It is known for its unique stereochemistry, which contributes to its distinct chemical and biological properties. The compound is often used as an intermediate in the synthesis of more complex molecules and has applications in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (3R,4R)-A2-32-01 typically involves several steps, starting from readily available starting materials. One common synthetic route includes the N-acylation of 3-amino-4-methylpyridine, followed by quaternization using benzyl halide. The quaternized product is then partially reduced using sodium borohydride in methanol or water. Hydrolysis of the partially reduced product in the presence of acid yields 1-benzyl-4-methylpiperidin-3-one, which undergoes reductive amination with methanolic methylamine in the presence of titanium (IV) isopropoxide in methanol .
Industrial Production Methods: Industrial production of this compound often involves optimizing the synthetic route for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents. The process may also involve purification steps such as crystallization or chromatography to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions: (3R,4R)-A2-32-01 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(3R,4R)-A2-32-01 has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as an intermediate in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of drugs for various therapeutic areas, such as anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of (3R,4R)-A2-32-01 involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity towards its targets. Detailed studies on its mechanism of action are essential for understanding its biological effects and potential therapeutic applications .
Comparison with Similar Compounds
- (3R,4R)-3,4-Dibromohexane
- (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol
- (3R,4R)-1-{6-[3-(Methylsulfonyl)phenyl]pyrimidin-4-yl}-4-(2,4,5-trimethoxyphenyl)piperidine
Comparison: Compared to similar compounds, (3R,4R)-A2-32-01 exhibits unique properties due to its specific stereochemistry. This uniqueness contributes to its distinct reactivity and biological activity. For instance, while (3R,4R)-3,4-Dibromohexane is primarily used in organic synthesis, this compound finds applications in medicinal chemistry and drug development. The presence of different functional groups and stereochemistry in these compounds results in varied applications and mechanisms of action .
Properties
IUPAC Name |
(3R,4R)-3-non-8-enyl-4-(2-pyridin-3-ylethyl)oxetan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO2/c1-2-3-4-5-6-7-8-11-17-18(22-19(17)21)13-12-16-10-9-14-20-15-16/h2,9-10,14-15,17-18H,1,3-8,11-13H2/t17-,18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHVHPLFRGISDD-QZTJIDSGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCC1C(OC1=O)CCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCCCCCCC[C@@H]1[C@H](OC1=O)CCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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